methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate
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Overview
Description
Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable benzoate derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
3(5)-Substituted pyrazoles: Used as precursors in the synthesis of more complex heterocyclic systems.
Uniqueness
Its combination of a pyrazole moiety with a benzoate group makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoyloxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-15(17)11(2)19(18-10)9-8-14(20)23-13-6-4-12(5-7-13)16(21)22-3/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPSPQWTUZTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC2=CC=C(C=C2)C(=O)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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